molecular formula C19H18N2O3S2 B5021564 3-benzyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5021564
M. Wt: 386.5 g/mol
InChI Key: VDKCHXGUMHDULB-FOWTUZBSSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core, a benzyl group attached to the nitrogen atom, a morpholinyl group, and a furyl group attached to the carbon atom via a methylene bridge . The presence of these functional groups could influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and the specific conditions under which it is handled. Without specific data, it’s difficult to provide information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and evaluating its biological activity. Such studies could contribute to our understanding of thiazolidinones and their potential applications in medicinal chemistry .

Properties

IUPAC Name

(5E)-3-benzyl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-18-16(26-19(25)21(18)13-14-4-2-1-3-5-14)12-15-6-7-17(24-15)20-8-10-23-11-9-20/h1-7,12H,8-11,13H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCHXGUMHDULB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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